Cas no 1187669-54-0 (2-bromo-1-(3-bromopyridin-4-yl)ethan-1-one hydrobromide)

2-Bromo-1-(3-bromopyridin-4-yl)ethan-1-one hydrobromide is a brominated pyridine derivative with applications in organic synthesis and pharmaceutical research. The compound features two reactive bromine substituents, enhancing its utility as an intermediate in cross-coupling reactions and heterocyclic scaffold construction. Its hydrobromide salt form improves stability and solubility, facilitating handling in synthetic workflows. The presence of both an α-bromo ketone and a brominated pyridine moiety allows for selective functionalization, making it valuable for the development of biologically active molecules. This reagent is particularly useful in medicinal chemistry for the preparation of targeted analogs and complex heterocycles. Proper storage under inert conditions is recommended to maintain reactivity.
2-bromo-1-(3-bromopyridin-4-yl)ethan-1-one hydrobromide structure
1187669-54-0 structure
Product Name:2-bromo-1-(3-bromopyridin-4-yl)ethan-1-one hydrobromide
CAS No:1187669-54-0
MF:C7H6Br3NO
MW:359.840639591217
CID:4576392
PubChem ID:44818838
Update Time:2025-06-11

2-bromo-1-(3-bromopyridin-4-yl)ethan-1-one hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide
    • 2-bromo-1-(3-bromopyridin-4-yl)ethan-1-one hydrobromide
    • Inchi: 1S/C7H5Br2NO.BrH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H
    • InChI Key: HFOLYCNLSUIZST-UHFFFAOYSA-N
    • SMILES: C(=O)(C1C=CN=CC=1Br)CBr.[H]Br

2-bromo-1-(3-bromopyridin-4-yl)ethan-1-one hydrobromide Pricemore >>

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Additional information on 2-bromo-1-(3-bromopyridin-4-yl)ethan-1-one hydrobromide

Comprehensive Overview of 2-Bromo-1-(3-Bromopyridin-4-yl)Ethan-1-One Hydrobromide (CAS No. 1187669-54-0)

2-Bromo-1-(3-bromopyridin-4-yl)ethan-1-one hydrobromide (CAS No. 1187669-54-0) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a brominated pyridine core and a ketone functional group, makes it a valuable intermediate in synthetic chemistry. Researchers often explore its reactivity in cross-coupling reactions and heterocyclic synthesis, aligning with current trends in drug discovery and material science.

In recent years, the demand for halogenated compounds like 2-bromo-1-(3-bromopyridin-4-yl)ethan-1-one hydrobromide has surged due to their role in developing targeted therapies and catalytic applications. A frequent query in scientific forums is: "How does bromination enhance the bioactivity of pyridine derivatives?" Studies suggest that the bromo substituents in this compound improve electrophilicity, facilitating nucleophilic attacks in palladium-catalyzed reactions—a hotspot in green chemistry innovations.

The compound’s hydrobromide salt form enhances solubility, a critical factor in high-throughput screening (HTS) workflows. This property is particularly relevant to medicinal chemists optimizing ADME profiles (Absorption, Distribution, Metabolism, Excretion). Notably, its CAS No. 1187669-54-0 is frequently searched alongside terms like "pyridine-based scaffolds" and "bromo-ketone applications," reflecting its interdisciplinary relevance.

From an industrial perspective, 2-bromo-1-(3-bromopyridin-4-yl)ethan-1-one hydrobromide is pivotal in synthesizing ligands for metal-organic frameworks (MOFs), a trending topic in sustainable energy storage. Its dual bromine atoms enable precise functionalization, addressing the growing need for atom-efficient synthesis—a principle emphasized in circular economy models.

Quality control of CAS No. 1187669-54-0 involves advanced analytical techniques such as HPLC and NMR spectroscopy, ensuring compliance with Good Manufacturing Practices (GMP). Discussions on platforms like ResearchGate often highlight its stability under anhydrous conditions, a key consideration for large-scale production.

In summary, 2-bromo-1-(3-bromopyridin-4-yl)ethan-1-one hydrobromide exemplifies the synergy between structural precision and functional versatility. As the scientific community prioritizes eco-friendly methodologies, this compound’s role in C-H activation and cascade reactions will likely expand, cementing its status as a building block for future innovations.

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